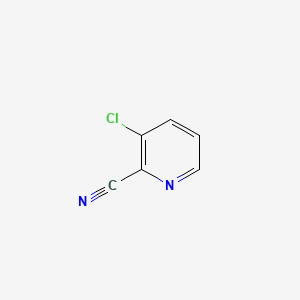

3-Chloro-2-cyanopyridine

Description

Historical Overview and Emergence in Heterocyclic Chemistry Research

While the precise date of its first synthesis is not extensively documented in readily available literature, the emergence of 3-chloro-2-cyanopyridine (B15407) is intrinsically linked to the broader development of heterocyclic chemistry. The study of pyridine (B92270) and its derivatives has been a cornerstone of organic chemistry for over a century, driven by their presence in numerous natural products and their diverse biological activities. cem.com

The impetus for synthesizing specifically substituted pyridines like this compound likely arose from the need for tailored building blocks in medicinal chemistry and agrochemical research. Early synthetic routes often involved multi-step processes, starting from less functionalized pyridine precursors. For instance, methods starting from 2,3-dichloropyridine (B146566) or 3-chloropyridine (B48278) N-oxide were reported, though they sometimes suffered from issues like the formation of isomeric mixtures. thieme-connect.de A significant advancement came with the development of more direct cyanation methods, which allowed for the efficient introduction of the cyano group. thieme-connect.de

Significance as a Versatile Intermediate in Organic Synthesis

The true value of this compound lies in its remarkable versatility as a synthetic intermediate. chemimpex.comchemimpex.com The presence of both a chloro and a cyano group, which are electron-withdrawing, activates the pyridine ring for various transformations. cymitquimica.com The chlorine atom at the 3-position can be readily displaced by a wide range of nucleophiles, allowing for the introduction of diverse functional groups. Simultaneously, the cyano group at the 2-position can undergo a variety of chemical reactions, including reduction to an amine or hydrolysis to a carboxylic acid.

This dual functionality enables chemists to use this compound as a linchpin in the construction of complex molecular architectures. It is a key component in the synthesis of numerous biologically active molecules. For example, it serves as a crucial intermediate in the production of the anti-HIV medication Nevirapine and the antidepressant Mirtazapine. innospk.com

Scope and Research Trajectory of this compound

The research trajectory of this compound continues to expand, driven by the constant demand for novel compounds in various scientific fields. Current research focuses on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its derivatives. google.compatsnap.com This includes the use of novel catalysts and reaction conditions to improve yields and selectivities.

Medicinal Chemistry Applications: A significant portion of research is dedicated to utilizing this compound as a scaffold for the design and synthesis of new therapeutic agents. mdpi.com Its derivatives are being investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. chemimpex.comchemimpex.comchemimpex.com

Agrochemical Development: In the agrochemical industry, this compound is a valuable building block for creating new pesticides and herbicides with improved efficacy and selectivity. chemimpex.comlookchem.com

Materials Science: The unique electronic properties of the this compound moiety are being explored in the development of advanced materials, such as polymers and coatings with enhanced properties. chemimpex.comchemimpex.com

The ongoing exploration of the reactivity and applications of this compound ensures its continued importance in the advancement of chemical science.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 38180-46-0 | |

| Molecular Formula | C₆H₃ClN₂ | |

| Molecular Weight | 138.55 g/mol | |

| Appearance | White to light yellow powder/crystal | chemimpex.comtcichemicals.com |

| Melting Point | 81-85 °C | chemimpex.com |

| Boiling Point | 260.7 °C | |

| Density | 1.33 g/cm³ |

Key Reactions of this compound

| Reaction Type | Description | Reagents/Conditions |

| Nucleophilic Substitution | The chlorine atom is replaced by various nucleophiles. | Sodium methoxide, potassium tert-butoxide under mild conditions. |

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds to create biaryl compounds. | Palladium catalysts and boron reagents. |

| Reduction | The cyano group is reduced to an amine. | Hydrogenation using catalysts like palladium on carbon. |

Structure

3D Structure

Properties

IUPAC Name |

3-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c7-5-2-1-3-9-6(5)4-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPLFBIGFQFIDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347474 | |

| Record name | 3-Chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38180-46-0 | |

| Record name | 3-Chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Advanced Structural Elucidation

Systematic Nomenclature and Common Synonyms in Academic Literature

The compound with the chemical formula C₆H₃ClN₂ is systematically named according to IUPAC standards as 3-chloro-2-pyridinecarbonitrile . sigmaaldrich.com In academic and commercial literature, it is also frequently referred to by its common synonyms, which include 3-Chloro-2-cyanopyridine (B15407) and 3-Chloropicolinonitrile . tcichemicals.com

| Nomenclature Type | Name |

| Systematic (IUPAC) Name | 3-chloro-2-pyridinecarbonitrile |

| Common Synonym | This compound |

| Common Synonym | 3-Chloropicolinonitrile |

Advanced Spectroscopic Characterization Methodologies

The definitive structure and electronic properties of this compound are established through a combination of advanced spectroscopic methods. Each technique provides unique insights into the molecule's atomic arrangement and bonding.

NMR spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on the known electronic effects of the substituents on the pyridine (B92270) ring.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. Each signal should appear as a doublet of doublets (dd) due to coupling with its two non-equivalent neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted for a solution in CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-4 | ~7.60 | dd | JH4-H5 ≈ 8.0, JH4-H6 ≈ 1.5 |

| H-5 | ~7.90 | dd | JH5-H4 ≈ 8.0, JH5-H6 ≈ 4.5 |

| H-6 | ~8.60 | dd | JH6-H5 ≈ 4.5, JH6-H4 ≈ 1.5 |

Carbon-13 (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display six unique signals, one for each carbon atom in the molecule. The carbon atoms directly bonded to the electronegative chlorine (C-3) and the electron-withdrawing nitrile group (C-2) are expected to be significantly deshielded. The nitrile carbon (C≡N) itself appears far downfield. Quaternary carbons (C-2, C-3, and the nitrile carbon) typically show lower intensity peaks.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted for a solution in CDCl₃.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~135.0 |

| C-3 | ~130.0 |

| C-4 | ~128.0 |

| C-5 | ~140.0 |

| C-6 | ~152.0 |

| C≡N | ~115.0 |

Vibrational spectroscopy probes the various stretching and bending modes of the chemical bonds within the molecule, providing a functional group fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very strong and sharp absorption band characteristic of the nitrile (C≡N) group. Other key absorptions include C-H stretching in the aromatic region, C=C and C=N ring stretching vibrations, and a C-Cl stretching mode in the lower wavenumber region.

Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrations that result in a change in molecular polarizability. The C≡N stretch is also typically strong in the Raman spectrum. Aromatic ring breathing modes, which are often weak in the IR spectrum, can be prominent in the Raman spectrum.

Table 3: Characteristic Vibrational Spectroscopy Frequencies for this compound

| Frequency (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity | Vibrational Mode Assignment |

|---|---|---|---|

| 3100 - 3000 | Medium | Medium | Aromatic C-H Stretch |

| ~2235 | Strong, Sharp | Strong | C≡N Nitrile Stretch |

| 1580 - 1400 | Strong to Medium | Strong to Medium | Aromatic C=C and C=N Ring Stretches |

| ~1000 | Weak | Strong | Pyridine Ring Breathing Mode |

| 800 - 650 | Strong | Medium | C-Cl Stretch |

Mass spectrometry provides information on the molecular weight and the stability of the molecule and its fragments upon ionization. For this compound (C₆H₃ClN₂), the nominal molecular weight is 138 g/mol . A key feature in its mass spectrum is the isotopic pattern caused by the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 natural abundance). This results in two molecular ion peaks, [M]⁺ at m/z 138 and [M+2]⁺ at m/z 140, with a ~3:1 intensity ratio. youtube.commiamioh.edu

Common fragmentation pathways for this molecule under electron ionization would include the loss of a chlorine radical or a neutral hydrogen cyanide molecule.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Ion Formula | Fragment Description |

|---|---|---|

| 138 / 140 | [C₆H₃ClN₂]⁺ | Molecular ion peaks ([M]⁺, [M+2]⁺) |

| 103 | [C₆H₃N₂]⁺ | Loss of Chlorine radical ([M-Cl]⁺) |

| 111 / 113 | [C₅H₃Cl]⁺ | Loss of Hydrogen Cyanide ([M-HCN]⁺) |

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a published crystal structure for this compound was not identified in the surveyed literature, this technique would be essential for confirming its molecular geometry and understanding its packing in a crystal lattice.

An XRD analysis would provide precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the nature of intermolecular interactions that govern the crystal's structure. For this compound, potential interactions include weak C-H···N hydrogen bonds involving the pyridine nitrogen or the nitrile nitrogen, halogen bonding involving the chlorine atom, and π-π stacking interactions between the pyridine rings. This information is fundamental for crystal engineering, where the goal is to design solid-state materials with specific properties by controlling these intermolecular forces.

Synthetic Methodologies and Process Optimization

Classical and Established Synthetic Routes to 3-Chloro-2-cyanopyridine (B15407)

Traditional methods for the synthesis of this compound have heavily relied on the transformation of pre-functionalized pyridine (B92270) rings. These routes, while effective, often involve harsh reagents and multi-step procedures.

A prevalent classical strategy for introducing a chlorine atom at the 2-position of a pyridine ring involves the activation of the corresponding N-oxide. The synthesis of 2-chloro-3-cyanopyridine (B134404) from 3-cyanopyridine (B1664610) N-oxide is a well-documented example of this approach. The initial step in this sequence is the oxidation of 3-cyanopyridine to its N-oxide, which can be achieved using oxidizing agents such as hydrogen peroxide in the presence of an acid catalyst.

Once the N-oxide is formed, it can be subjected to chlorination using various reagents. Phosphorus oxychloride (POCl₃) has been a common choice for this transformation. The reaction typically involves heating the N-oxide with an excess of phosphorus oxychloride, which acts as both the chlorinating agent and the solvent. This method, however, is known to generate significant amounts of phosphorus-containing waste, posing environmental concerns.

A typical procedure involves the dropwise addition of phosphorus oxychloride to 3-cyanopyridine N-oxide, followed by a period of heating. After the reaction is complete, the excess phosphorus oxychloride is removed, often by distillation under reduced pressure, and the desired product is isolated through purification techniques like recrystallization.

| Starting Material | Reagent | Reaction Conditions | Yield |

| 3-Cyanopyridine N-oxide | POCl₃ | Heating (e.g., 50-85°C for 8-13 hours) | High (e.g., >90%) google.com |

| 3-Cyanopyridine N-oxide | SOCl₂ | - | 45% (with 2-hydroxy-3-cyanopyridine as a by-product) |

This table presents illustrative data compiled from various synthetic procedures.

Another established route to this compound involves the use of pyridine precursors that are already halogenated. These methods often rely on nucleophilic substitution reactions to introduce the cyano group.

One such strategy starts from 2,3-dichloropyridine (B146566). In this case, a nucleophilic cyanide source, such as sodium or potassium cyanide, is used to displace one of the chlorine atoms. The regioselectivity of this reaction is a critical factor, as the displacement of the chlorine at the 2-position is desired over the one at the 3-position. While this method is conceptually straightforward, the synthesis of the 2,3-dichloropyridine starting material can be challenging.

A more common approach involves the direct cyanation of 3-chloropyridine (B48278). This transformation can be achieved by activating the pyridine ring to facilitate nucleophilic attack by a cyanide ion. One reported method pretreats 3-chloropyridine with nitric acid and trifluoroacetic anhydride, followed by reaction with potassium cyanide, to yield this compound in a 55% yield thieme-connect.de.

Furthermore, halogen exchange reactions represent a viable strategy. For instance, a related compound, 3-chloro-2-cyano-5-trifluoromethylpyridine, has been synthesized from 3-chloro-2-fluoro-5-trifluoromethylpyridine by treatment with sodium cyanide in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide epo.org. This approach highlights the potential for synthesizing this compound from a corresponding 2-fluoro or 2-bromo precursor.

| Precursor | Reagents | Yield | Reference |

| 3-Chloropyridine | 1. HNO₃, TFAA; 2. KCN, NaOAc | 55% | thieme-connect.de |

| 3-Chloro-2-fluoro-5-trifluoromethylpyridine | NaCN, Tetrabutylammonium bromide | 82% | epo.org |

This table showcases examples of synthesizing cyanopyridines from halogenated precursors.

Modern and Sustainable Synthesis Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for the synthesis of chemical compounds, including this compound. These modern approaches are guided by the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

The twelve principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. In the context of this compound synthesis, these principles can be applied in several ways:

Atom Economy : Designing reactions that maximize the incorporation of all starting materials into the final product. Tandem reactions that form multiple bonds in a single operation are a good example of this principle acs.orgrsc.org.

Use of Safer Solvents and Reagents : Replacing hazardous solvents and reagents with greener alternatives. For example, the use of supercritical carbon dioxide or water as a solvent, and the replacement of toxic chlorinating agents with safer options.

Catalysis : Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste.

Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption.

One example of a green approach to synthesizing cyanopyridine derivatives is a tandem reaction with 100% atom economy, which proceeds under mild, metal-free conditions acs.orgrsc.org. While not specific to this compound, this methodology exemplifies the application of green chemistry principles to this class of compounds.

The development of new reagents and catalytic systems has been instrumental in advancing the synthesis of this compound towards more sustainable practices.

Bis(trichloromethyl)carbonate (Triphosgene) : This solid, crystalline compound has emerged as a safer and more convenient alternative to the highly toxic phosgene gas for various chemical transformations, including chlorinations. In the synthesis of 2-chloro-3-cyanopyridine, bis(trichloromethyl)carbonate can be used to chlorinate 3-cyanopyridine N-oxide. This method avoids the use of hazardous reagents like phosphorus oxychloride and can lead to high yields under relatively mild conditions. The reaction is typically carried out in an organic solvent in the presence of an organic base.

A patented process describes the reaction of 3-cyanopyridine N-oxide with bis(trichloromethyl)carbonate in an organic solvent like petroleum ether, with an organic base such as tri-n-propylamine, at temperatures ranging from 45-60°C for 2-8 hours google.com. This method is highlighted for its simple process, mild reaction conditions, and high chlorination yield, while minimizing the generation of highly polluting waste google.com.

| Starting Material | Reagent | Base | Solvent | Temperature | Yield |

| 3-Cyanopyridine N-oxide | Bis(trichloromethyl)carbonate | Tri-n-propylamine | Petroleum Ether | 45-60°C | High |

This table summarizes a modern synthetic route using a safer chlorinating agent.

Vilsmeier Reagents : The Vilsmeier-Haack reaction, which traditionally uses a Vilsmeier reagent (formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide like phosphorus oxychloride), is a versatile method for formylation and chlorination. Modern approaches focus on developing more environmentally benign methods for preparing the Vilsmeier reagent itself, for instance, by using phthaloyl dichloride instead of toxic reagents like phosgene or thionyl chloride scirp.org. While direct application to this compound synthesis is not extensively detailed, the Vilsmeier reagent's ability to perform chlorinations makes it a relevant tool in modern synthetic strategies for halogenated pyridines.

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach aligns well with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and often leading to high atom economy.

While a specific multi-component reaction for the direct synthesis of this compound is not prominently reported, the synthesis of various substituted 2-amino-3-cyanopyridines via one-pot MCRs has been demonstrated. These reactions typically involve the condensation of an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate (B1210297). Such strategies offer high yields, short reaction times, and can often be performed under solvent-free conditions or in environmentally benign solvents.

For example, a one-pot condensation of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate under microwave irradiation without a solvent has been used to prepare 2-amino-3-cyanopyridine (B104079) derivatives in high yields (80-92%) and short reaction times (10-15 minutes) researchgate.netsemanticscholar.org. The development of similar MCRs that incorporate a chlorine source or a chlorinated starting material could provide a highly efficient and sustainable route to this compound.

Purification and Isolation Techniques in Laboratory and Industrial Settings

The purification and isolation of this compound and related halogenated cyanopyridines are critical steps to ensure the final product meets the required purity standards for subsequent applications. The choice of method depends on the scale of production (laboratory vs. industrial), the nature of the impurities present, and the physical properties of the compound. Common techniques employed include column chromatography, recrystallization, distillation, and extraction-based washing procedures.

Laboratory-Scale Purification

At the laboratory scale, chromatographic and recrystallization methods are prevalent for achieving high purity.

Column Chromatography: Flash column chromatography over silica gel is a frequently cited method for the purification of this compound. thieme-connect.deacs.org This technique is effective for separating the target compound from reaction byproducts and unreacted starting materials. A common mobile phase used is a mixture of ethyl acetate and hexane, typically in a 1:1 ratio. thieme-connect.de Chromatographic purification is capable of yielding products with high purity, suitable for analytical characterization. thieme-connect.deacs.org

Recrystallization: For isomeric compounds like 2-chloro-3-cyanopyridine, recrystallization is an effective purification strategy. google.com The process typically involves dissolving the crude solid product in a suitable hot solvent, followed by cooling to induce crystallization. In one documented procedure, the system is cooled to between -6°C and -8°C to maximize the recovery of the purified crystals, achieving a weight yield as high as 92%. google.com

Washing and Extraction: A standard workup procedure following synthesis involves liquid-liquid extraction and washing to remove soluble impurities. For the related 2-chloro-3-cyanopyridine, a typical sequence includes washing the organic reaction mixture sequentially with water and an alkaline solution, such as 10% sodium carbonate, to neutralize and remove acidic byproducts. google.com

Decolorization: If the crude product is colored, treatment with activated carbon can be employed. google.com This involves refluxing the product in a solution with activated carbon, followed by filtration to remove the carbon and adsorbed colored impurities. google.com

Interactive Data Table: Laboratory Purification Techniques

| Technique | Compound | Key Parameters | Outcome/Purity |

|---|---|---|---|

| Column Chromatography | This compound | Stationary Phase: Silica Gel; Mobile Phase: Ethyl Acetate/Hexane (1:1) | Pure compound obtained, suitable for analysis. thieme-connect.de |

| Recrystallization | 2-Chloro-3-cyanopyridine | Cooling of the system to -6°C to -8°C after dissolution in a suitable solvent. | Weight yield of 92% achieved. google.com |

| Washing/Extraction | 2-Chloro-3-cyanopyridine | Sequential washing with water and 10% sodium carbonate solution. | Removal of water-soluble and acidic impurities. google.com |

| Decolorization | 2-Chloro-3-cyanopyridine | Refluxing the organic phase with activated carbon. | Removal of colored impurities. google.com |

Industrial-Scale Purification

On an industrial scale, purification methods are selected based on efficiency, cost-effectiveness, and scalability. While techniques like distillation are common, more specialized methods such as sublimation may be used for certain compounds. google.comgoogleapis.com

Distillation: Distillation, including under reduced pressure, is a conventional method for purifying chlorinated pyridine products on a larger scale. google.comgoogleapis.com It is particularly useful for separating products from non-volatile impurities or for recovering solvents. google.com

Sublimation: For thermally stable, solid compounds, sublimation offers a highly effective industrial purification route. A multi-stage sublimation and capture process has been developed for 3,4,5,6-tetrachloro-2-cyanopyridine, a related compound. google.com This process involves quenching a hot reaction gas mixture with an inert gas in successive stages at controlled temperatures to crystallize the product directly from the gas phase. google.com In the first stage, quenching to 135-165°C yields flocculent crystals with a purity greater than 98%. google.com The remaining gas is then passed to a second stage and quenched to 55-110°C, yielding a product with 90%-98% purity. google.com This method avoids large volumes of solvents and can be operated continuously.

Interactive Data Table: Industrial Purification Example for a Related Compound

| Process Stage | Compound | Temperature Range (°C) | Resulting Purity (HPLC) |

|---|---|---|---|

| Primary Sublimation | 3,4,5,6-tetrachloro-2-cyanopyridine | 135 - 165 | > 98% google.com |

| Secondary Sublimation | 3,4,5,6-tetrachloro-2-cyanopyridine | 55 - 110 | 90% - 98% google.com |

Reactivity and Diverse Chemical Transformations

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 3-Chloro-2-cyanopyridine (B15407) is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the carbon atom bearing the chlorine. The ortho-arrangement of the ring nitrogen and the electron-withdrawing cyano group further activates the chlorine atom for displacement. beilstein-journals.org

The chlorine atom at the 2-position is the primary site for nucleophilic attack. It is readily displaced by a range of nucleophiles, a reaction of significant utility in the synthesis of pharmaceuticals and agrochemicals. pipzine-chem.com

With O-Nucleophiles: In the presence of alkoxides, such as sodium alcoholates, the chlorine atom is substituted by an alkoxy group to yield the corresponding 2-alkoxy-3-cyanopyridine derivatives. pipzine-chem.com

With N-Nucleophiles: Reaction with ammonia (B1221849) or various primary and secondary amines leads to the substitution of the chlorine atom with an amino or substituted amino group, respectively. pipzine-chem.com This provides a direct route to 2-amino-3-cyanopyridine (B104079) derivatives.

With S-Nucleophiles: Sulfur-based nucleophiles can also displace the chlorine, as demonstrated in related chloro-cyano-heterocycles, leading to the formation of thioether derivatives. beilstein-journals.org

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Oxygen (Alkoxide) | Sodium methoxide | 2-Methoxy-3-cyanopyridine | beilstein-journals.orgpipzine-chem.com |

| Nitrogen (Amine) | Ammonia, Morpholine | 2-Amino-3-cyanopyridine, 2-(Morpholin-4-yl)-3-cyanopyridine | beilstein-journals.orgpipzine-chem.com |

| Sulfur (Thiol) | Mercaptoethanol | 2-((2-Hydroxyethyl)thio)-3-cyanopyridine | beilstein-journals.org |

Transformations Involving the Nitrile (Cyano) Group

The cyano group is a versatile functional handle that can be converted into several other important chemical moieties through various reactions.

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions. pipzine-chem.com This reaction typically proceeds in a stepwise manner.

Partial Hydrolysis: Initial hydration of the nitrile leads to the formation of the corresponding amide, 3-Chloropicolinamide .

Complete Hydrolysis: Under more forcing conditions (e.g., heating with strong acid or base), the intermediate amide undergoes further hydrolysis to yield the carboxylic acid, 3-Chloro-2-pyridinecarboxylic acid . pipzine-chem.com This transformation is a key method for preparing substituted pyridinecarboxylic acids. pipzine-chem.comgoogle.com

| Reaction Type | Conditions | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| Partial Hydrolysis | Mild acid or base | 3-Chloropicolinamide | - | google.com |

| Complete Hydrolysis | Strong acid or base, heat | 3-Chloropicolinamide | 3-Chloro-2-pyridinecarboxylic acid | pipzine-chem.com |

The carbon-nitrogen triple bond of the nitrile group can be reduced to a primary amine. wikipedia.org

Reduction to Amine: Treatment with strong reducing agents, such as lithium aluminium hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using Raney nickel, palladium, or platinum catalysts), reduces the nitrile to an aminomethyl group. pipzine-chem.comchemguide.co.uklibretexts.org This reaction converts this compound into 3-chloro-2-(aminomethyl)pyridine , an important intermediate for further synthesis. pipzine-chem.com

Reduction to Aldehyde: The nitrile can also be partially reduced to an aldehyde. Reagents like Diisobutylaluminium hydride (DIBAL-H) are commonly used for this transformation, which, after an aqueous workup, would yield 3-Chloropyridine-2-carbaldehyde . wikipedia.org

Cross-Coupling Reactions and Transition Metal Catalysis

The presence of the C-Cl bond allows this compound to serve as an excellent substrate in a wide array of transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron species, typically a boronic acid or ester, in the presence of a base. wikipedia.orglibretexts.org This reaction would form a C-C bond at the 2-position of the pyridine ring, leading to 2-aryl- or 2-vinyl-3-cyanopyridine derivatives.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between this compound and a terminal alkyne. wikipedia.org The process typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to produce 2-alkynyl-3-cyanopyridines. wikipedia.orgorganic-chemistry.orglibretexts.org

Buchwald-Hartwig Amination: As a powerful alternative to classical nucleophilic substitution, the Buchwald-Hartwig amination allows for the palladium-catalyzed formation of C-N bonds between aryl halides and a broad range of amines. wikipedia.orglibretexts.org This reaction can be used to synthesize various N-substituted-3-cyanopyridin-2-amines under conditions that are often milder and more general than traditional SₙAr reactions. nih.govorganic-chemistry.org

| Reaction Name | Catalyst System (Typical) | Coupling Partner | Bond Formed | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, Ligand, Base | Organoboron compound (e.g., R-B(OH)₂) | C-C | 2-Aryl/vinyl-3-cyanopyridines |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Base | Terminal Alkyne (e.g., R-C≡CH) | C-C | 2-Alkynyl-3-cyanopyridines |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | Amine (e.g., R₂NH) | C-N | N-Substituted-3-cyanopyridin-2-amines |

Suzuki, Heck, and Other Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a competent substrate in several of these transformations.

The Suzuki-Miyaura coupling , which forges a new carbon-carbon bond between an organoboron compound and an organic halide, is a powerful tool for the arylation or alkylation of the pyridine core. While specific documented examples for this compound are not abundant in readily available literature, the reactivity of other chloropyridines in Suzuki reactions is well-established. Generally, the reaction requires a palladium catalyst, such as palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a phosphine (B1218219) ligand, and a base to facilitate the catalytic cycle. The reaction of 2-chloro-3-cyanopyridines with thioglycolates demonstrates the susceptibility of the chloro-substituent to displacement, a key step in such coupling reactions. nih.gov

The Heck reaction , another palladium-catalyzed process, couples the aryl halide with an alkene to form a substituted alkene. This reaction provides a direct method for the vinylation of the pyridine ring. The success of the Heck reaction is often dependent on the choice of catalyst, base, and solvent system.

Other significant palladium-catalyzed reactions involving similar substrates include the Sonogashira coupling and the Buchwald-Hartwig amination . The Sonogashira reaction couples terminal alkynes with aryl halides, providing access to alkynylpyridines. For instance, related 2-cyanopyridine (B140075) derivatives have been shown to undergo Sonogashira coupling, suggesting a similar reactivity profile for this compound. The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction is instrumental in synthesizing various aminopyridine derivatives. For example, 3-bromobenzo[b]thiophenes and their thieno[2,3-b]pyridine (B153569) analogues readily undergo C-N cross-coupling with anilines in the presence of a palladium catalyst and a suitable ligand like BINAP. nih.gov

| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Product Type |

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | Aryl/Alkyl Pyridines |

| Heck | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | Vinylated Pyridines |

| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N | THF | Alkynyl Pyridines |

| Buchwald-Hartwig | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | Aminated Pyridines |

Applications in C-C, C-N, and C-S Bond Formation

The palladium-catalyzed reactions mentioned above are primary examples of C-C and C-N bond formation. The Suzuki, Heck, and Sonogashira reactions are powerful methods for constructing carbon-carbon bonds, allowing for the introduction of a wide range of substituents onto the pyridine ring. The Buchwald-Hartwig amination provides a direct route to arylamines from this compound, a crucial transformation in medicinal chemistry.

For the formation of carbon-sulfur bonds, this compound can react with thiols. The reaction of 2-chloro-3-cyanopyridines with methyl or ethyl thioglycolate in the presence of a base like aqueous potassium hydroxide (B78521) in DMF leads to the formation of 2-(alkoxycarbonyl)-3-aminothieno[2,3-b]pyridines. nih.gov This transformation proceeds via a nucleophilic aromatic substitution of the chloride followed by an intramolecular cyclization.

Cycloaddition and Heterocyclization Reactions

The cyano group in this compound can participate in cycloaddition and heterocyclization reactions, leading to the formation of fused heterocyclic systems.

Formation of Fused Heterocyclic Systems

A significant application of this compound and its derivatives is in the synthesis of thieno[2,3-b]pyridines. This can be achieved through a one-pot reaction involving the initial substitution of the chlorine with a sulfur nucleophile, followed by an intramolecular cyclization onto the cyano group. For instance, the condensation of 2-chloro-3-cyanopyridines with methyl/ethyl thioglycolate in DMF with aqueous KOH as a base directly yields 2-(methoxy/ethoxycarbonyl)-3-aminothieno[2,3-b]pyridines. nih.gov

Similarly, furo[2,3-b]pyridine (B1315467) systems can be synthesized, although the starting materials may vary. A general strategy involves the reaction of a substituted pyridine with a molecule containing both a nucleophilic oxygen and a group capable of cyclizing. While not starting from this compound itself, a route to functionalized furo[2,3-b]pyridines involves the SNAr reaction of an alkoxide with a chloropyridine ester, followed by intramolecular cyclization. nih.gov

The synthesis of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, often involves the construction of the pyrrole (B145914) ring onto a pre-existing pyridine.

Intramolecular Cyclizations and Rearrangements

The formation of thieno[2,3-b]pyridines from 2-chloro-3-cyanopyridines and thioglycolate esters is a prime example of an intramolecular cyclization. nih.gov This reaction, often referred to as a Thorpe-Ziegler cyclization, involves the intramolecular attack of a carbanion generated adjacent to the sulfur atom onto the electrophilic carbon of the cyano group. The subsequent tautomerization of the resulting imine leads to the stable aromatic 3-aminothieno[2,3-b]pyridine system. This powerful ring-forming reaction allows for the efficient construction of this important heterocyclic scaffold.

Synthesis and Exploration of 3 Chloro 2 Cyanopyridine Derivatives and Analogues

Design Principles for Structural Modification and Diversification

The design of derivatives based on the 3-chloro-2-cyanopyridine (B15407) core is guided by established principles of medicinal chemistry, aiming to enhance biological activity, selectivity, and pharmacokinetic properties. The primary strategy involves introducing a variety of substituents at different positions on the pyridine (B92270) ring to probe structure-activity relationships (SAR).

A key design principle is the use of the cyanopyridine scaffold as a template for interaction with biological targets. For instance, 3-cyanopyridine-based compounds are known to possess significant cytotoxic effects due to their ability to interact with various biological targets, including enzymes like Pim-1 kinase. acs.orgnih.gov The design process often involves creating two or more series of compounds to compare their activities. For example, researchers have designed and synthesized series of cyanopyridinones and their corresponding chloro-derivatives (cyanopyridines) to evaluate and compare their cytotoxic activities against various cancer cell lines. acs.orgnih.gov

Structural modifications often focus on appending different aryl or heteroaryl groups to the pyridine core. The nature and substitution pattern of these appended rings can dramatically influence the compound's biological profile. For example, the introduction of a 3-aminophenyl, 4-methoxyphenyl, or 4-bromophenyl group at position 6 of the pyridine ring has been shown to enhance cytotoxicity against specific cancer cell lines. acs.orgnih.gov These modifications aim to exploit specific binding pockets in target proteins, enhancing inhibitory activity. The design of such molecules often leads to the identification of compounds with dual inhibitory action, such as targeting both VEGFR-2 and HER-2 or EGFR and BRAFV600E, which can be beneficial in treating complex diseases like cancer. mdpi.comnih.gov

Another diversification strategy involves the hybridization of the cyanopyridine core with other pharmacologically active scaffolds, such as pyrazoline, to create hybrid molecules with potentially synergistic or novel mechanisms of action. nih.gov The ultimate goal is to generate libraries of diverse compounds whose biological activities can be systematically evaluated to identify lead candidates for further development.

Synthesis of Substituted Cyanopyridines and Related Scaffolds

The synthesis of substituted cyanopyridines from this compound and other precursors is achieved through a variety of modern organic synthesis methodologies. These methods are chosen for their efficiency, versatility, and ability to generate diverse molecular structures.

One-Pot Multi-Component Reactions (MCRs): MCRs are a cornerstone for the efficient synthesis of highly functionalized cyanopyridines. These reactions combine three or more starting materials in a single step to form the final product, incorporating most or all of the atoms from the reactants. researchgate.net This approach is highly atom-economical and environmentally friendly. For instance, 2-amino-3-cyanopyridine (B104079) derivatives can be prepared via a one-pot condensation of malononitrile, an aromatic aldehyde, a methyl ketone, and ammonium (B1175870) acetate (B1210297), often under microwave irradiation without a solvent, which offers advantages of short reaction times and high yields. semanticscholar.org Similarly, novel cyanopyridine series have been synthesized through one-pot reactions of arylidene, ammonium acetate, and various methylaryl/heterylketones. nih.gov

Substitution and Cyclization Reactions: Traditional methods involving substitution and subsequent cyclization remain crucial. The cyano group can be introduced into the pyridine ring by substituting a halogen atom. epo.orggoogle.com For example, 2-cyanopyridines can be prepared from 2-halopyridines using a cyanide source and a catalyst in an aqueous solvent or without a solvent, a process that avoids the use of heavy metals and difficult-to-recover polar solvents. epo.orggoogle.com The synthesis of this compound itself can be achieved through the halogenation of 2-cyanopyridine (B140075) using reagents like N-chlorosuccinimide (NCS). pipzine-chem.com

Modification of Related Scaffolds: The synthesis of related scaffolds like cyanopyridones is often a preliminary step. These can then be converted to the corresponding 2-chloro-cyanopyridine derivatives through deoxychlorination reactions, typically using phosphorus oxychloride (POCl₃). acs.orgnih.gov This two-step process allows for the creation of two distinct classes of compounds from a common set of precursors, enabling direct comparison of their biological activities.

Below is a table summarizing various synthetic methods for cyanopyridine derivatives.

| Method | Starting Materials | Reagents/Conditions | Product Type | Advantages | Reference |

| One-Pot MCR | Malononitrile, Aromatic Aldehyde, Methyl Ketone, Ammonium Acetate | Microwave irradiation, solvent-free | 2-Amino-3-cyanopyridines | Short routine, high yields, environmentally friendly | semanticscholar.org |

| One-Pot MCR | 1,3-Dicarbonyl compounds, Aromatic Aldehydes, Malononitrile, Alcohols | Animal bone meal catalyst, microwave or thermal | Substituted 3-cyanopyridines | High yields, short reaction times, easy purification | researchgate.net |

| Halogen Substitution | 3-Chloro-2-fluoro-5-trifluoromethylpyridine | Potassium cyanide, Aliquat 336, Water | 3-Chloro-2-cyano-5-trifluoromethylpyridine | High yield, avoids heavy metals and polar solvents | epo.orggoogle.com |

| Deoxychlorination | Cyanopyridinone derivatives | POCl₃, reflux, solvent-free | 2-Chloro-cyanopyridine derivatives | Access to chloro-derivatives from pyridones | acs.orgnih.gov |

| Halogenation | 2-Cyanopyridine | N-Chlorosuccinimide (NCS) | This compound | Milder conditions compared to chlorine gas | pipzine-chem.com |

Investigation of Isomeric Forms and Related Compounds

The exploration of cyanopyridine chemistry extends beyond a single scaffold to include its various isomers and related heterocyclic systems. The specific arrangement of substituents on the pyridine ring can lead to significant differences in chemical reactivity and biological function.

Isomeric Forms: The isomers of chlorocyanopyridine, such as 2-chloro-3-cyanopyridine (B134404), are of significant interest as they serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com The synthesis of 2-chloro-3-cyanopyridine can be achieved from 3-cyanopyridine (B1664610) N-oxide using bis(trichloromethyl)carbonate as a safe and efficient chlorinating agent. google.com The direct cyanation of pyridines, often pre-treated with nitric acid and trifluoroacetic anhydride, provides a regioselective method for producing 2-cyanopyridines. thieme-connect.de The production of cyanopyridine isomers is also a key step in the manufacturing of synthetic niacinamide (Vitamin B3). cambchemtech.com

Related Scaffolds:

Cyanopyridones and Cyanopyridine-thiones: These compounds are closely related to chlorocyanopyridines and often serve as their precursors. acs.orgnih.gov For example, cyclocondensation of chalcones with cyanoacetamide or cyanothioacetamide yields 2-oxo-1,2-dihydropyridine-3-carbonitriles (cyanopyridones) and 2-thioxo-1,2-dihydropyridine-3-carbonitriles (cyanopyridine-thiones), respectively. orientjchem.org New methods for synthesizing 3-cyanopyridine-2-thiones involve the reaction of β-keto nitriles with sulfur. researchgate.net

Fused Heterocyclic Systems: The cyanopyridine ring is a versatile building block for constructing more complex, fused heterocyclic systems. For example, 3-cyanopyridine-2-thiones can be used to prepare thieno[2,3-b]pyridines, which are another class of biologically active molecules. researchgate.net

The table below provides a comparison of different isomers and related scaffolds.

| Compound Class | General Structure/Example | Synthesis Method | Significance/Application | Reference |

| Chlorocyanopyridine Isomers | 2-Chloro-3-cyanopyridine | Chlorination of 3-cyanopyridine N-oxide | Intermediate for pharmaceuticals (e.g., Nevirapine) and agrochemicals | google.com |

| 4-Chloro-2-cyanopyridine | Reaction of 4-Nitro-pyridine-N-oxides with ethylchloroformate and trimethylsilyl (B98337) cyanide | Synthetic intermediate | researchgate.net | |

| Cyanopyridones | 6-Aryl-4-(2-chloroquinolin-3-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | One-pot four-component reaction | Precursors to 2-chloro-cyanopyridines; possess cytotoxic activity | acs.orgnih.gov |

| Cyanopyridine-thiones | 4,6-Diaryl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Cyclocondensation of chalcones with cyanothioacetamide | Synthetic intermediates; potential biological activity | orientjchem.org |

| Fused Systems | Thieno[2,3-b]pyridines | Reactions of 3-cyanopyridine-2-thiones | Biologically active condensed heterocycles | researchgate.net |

Chemical Library Synthesis and High-Throughput Screening (Methodologies)

The discovery of novel bioactive compounds based on the this compound scaffold is greatly accelerated by modern drug discovery techniques, including the synthesis of chemical libraries and high-throughput screening (HTS).

Chemical Library Synthesis: A chemical library is a large collection of diverse small molecules. The efficient synthetic routes developed for cyanopyridine derivatives, particularly one-pot multi-component reactions (MCRs), are ideally suited for library synthesis. researchgate.net These methods allow for the rapid generation of a multitude of analogs by systematically varying the starting materials. For example, by using a diverse set of aldehydes and ketones in an MCR, a large library of substituted cyanopyridines can be produced with varied stereochemistry and functional groups, covering a broad chemical space. The goal is to create a collection of compounds with high structural diversity, which increases the probability of finding a molecule that interacts with a specific biological target. chemdiv.com

High-Throughput Screening (HTS): HTS is an automated process that allows for the rapid testing of thousands to millions of compounds for a specific biological activity. nih.govnih.gov It is a key technology for identifying "hits"—compounds that show a desired effect in a biological assay—from a chemical library. chemdiv.com

The HTS workflow typically involves:

Assay Development: A robust and reproducible biological assay is designed to measure the activity of interest (e.g., enzyme inhibition, receptor binding, cell death). The assay is optimized for use in a microplate format (e.g., 96, 384, or 1536 wells).

Library Screening: The chemical library, with each compound arrayed in a microplate, is tested using the developed assay. This process is highly automated, utilizing robotic liquid handlers and detectors. chemdiv.commdpi.com

Data Analysis: The large volume of data generated is analyzed to identify the hits. A "hit rate," or the percentage of compounds showing activity, is determined. nih.gov

Hit Confirmation and Validation: Initial hits are re-tested to confirm their activity and rule out false positives. They are then evaluated in secondary assays to determine properties like dose-response relationships, selectivity, and mechanism of action. chemdiv.com

For cyanopyridine libraries, HTS can be used to screen for various activities, such as anticancer, antimicrobial, or antiviral properties. nih.govresearchgate.net The active compounds identified through this process serve as starting points for lead optimization, a subsequent phase of medicinal chemistry focused on improving the potency, selectivity, and drug-like properties of the hit molecule. nih.gov

Mechanistic Investigations of Reactions Involving 3 Chloro 2 Cyanopyridine

Reaction Pathway Elucidation using Spectroscopic and Kinetic Methods

The elucidation of reaction pathways for derivatives of 3-chloro-2-cyanopyridine (B15407) often involves a combination of spectroscopic analysis to identify products and kinetic studies to understand reaction rates and orders.

One plausible mechanism for the formation of cyanopyridines, including the 3-chloro-2-cyano isomer, is through the direct cyanation of a corresponding chloropyridine. This pathway is thought to proceed through an initial N-nitropyridinium salt intermediate. thieme-connect.de This intermediate then undergoes a 1,2-addition of a cyanide ion, forming a "pseudocyanide" species. thieme-connect.de The final step involves the elimination of nitrous acid to yield the cyanopyridine product. thieme-connect.de Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are essential in these studies to confirm the structure of the final products, such as 3-Chloro-2-pyridinecarbonitrile. thieme-connect.de

While specific kinetic studies on this compound are not extensively documented, research on the related compound 3-cyanopyridine (B1664610) provides insight into the methodologies used. For instance, the hydrolysis of 3-cyanopyridine in high-temperature water has been shown to be a consecutive first-order reaction. researchgate.net Such kinetic analyses, which determine how reaction rates depend on reactant concentrations, are fundamental to distinguishing between different potential mechanisms, such as SN1 (unimolecular) and SN2 (bimolecular) pathways in substitution reactions. libretexts.orglibretexts.org The rate of SN2 reactions depends on the concentration of both the substrate and the nucleophile, whereas SN1 reaction rates are typically dependent only on the substrate concentration. libretexts.orglibretexts.org

Chemical derivatization coupled with flow analysis represents another kinetic approach to discriminate between reaction pathways and can be applied to study reactions involving cyanopyridine compounds. semanticscholar.orgnih.gov

Table 1: Kinetic Data for Hydrolysis of Related Cyanopyridines

This table summarizes kinetic parameters for the hydrolysis of cyanopyridine compounds, illustrating the type of data obtained from kinetic studies.

| Compound | Reaction Step | Reaction Order | Activation Energy (kJ/mol) |

| 3-Cyanopyridine | Hydrolysis to Nicotinamide | First-order | 65.2 researchgate.netucsb.edu |

| Nicotinamide | Hydrolysis to Nicotinic Acid | First-order | 85.8 researchgate.netucsb.edu |

| 2-Cyanopyridine (B140075) | Overall Hydrolysis | First-order | 83.7 researchgate.net |

| 4-Cyanopyridine | Overall Hydrolysis | First-order | 40.3 researchgate.net |

Identification of Intermediates and Transition States

The identification of transient species like intermediates and transition states is key to confirming a proposed reaction mechanism. For the direct cyanation reaction to form cyanopyridines, specific intermediates have been proposed. thieme-connect.de

Proposed Intermediates in the Direct Cyanation of 3-Chloropyridine (B48278)

N-nitropyridinium salt (1) : Formed by the reaction of the pyridine (B92270) with a nitrating agent. thieme-connect.de

'Pseudocyanide' intermediate (2) : Results from the 1,2-addition of a cyanide ion to the N-nitropyridinium salt. thieme-connect.de

In related heterocyclic systems, such as the synthesis of thieno[2,3-b]pyridines from 3-cyanopyridine-2(1H)-thiones, cyclization is understood to proceed via S-alkylation intermediates, following the Thorpe-Ziegler mechanism. researchgate.net In some cases, carbamoylpyridine-2-thiones have been identified as intermediates. researchgate.net

Modern computational chemistry provides powerful tools for studying reaction mechanisms. Theoretical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways and calculate the energies of transition states. researchgate.net For example, transition state searches have been implemented to estimate the Gibbs free activation energy barrier for reactions involving derivatives of 3-mercapto-1,2,4-triazin-5(4H)-one, helping to corroborate experimental findings. researchgate.net

Solvent Effects and Catalytic Influence on Reaction Mechanisms

The choice of solvent and the use of catalysts can profoundly impact the reaction mechanism, rate, and selectivity.

Solvent Effects: Reactions involving this compound are typically conducted in organic solvents such as dichloromethane (B109758) or chloroform. pipzine-chem.com The polarity of the solvent can influence the stability of charged intermediates and transition states. A computational study on the related 3-chloropyridine using DFT showed that while molecular structural parameters were only slightly affected by solvent polarity, properties like vibrational frequencies were significantly altered. researchgate.net This suggests that the solvent environment can play a critical role in the reactivity of the molecule. researchgate.net In palladium-catalyzed reactions of other chloropyridines, the choice of solvent has been observed to affect the rate of oxidative addition, a key step in many cross-coupling reactions. researchgate.net

Catalytic Influence: Catalysts are frequently employed to facilitate reactions of chloropyridines. Palladium-based catalysts are particularly common for cyanation reactions. google.com A method using a ligand-free palladium acetate (B1210297) catalyst with potassium carbonate has been developed, which utilizes potassium ferrocyanide as a less toxic cyanide source. google.com The mechanism of such catalytic cycles typically involves steps like oxidative addition, transmetalation, and reductive elimination.

Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide, are also used in the synthesis of related compounds like 3-chloro-2-cyano-5-trifluoromethylpyridine. epo.org These catalysts facilitate the reaction between reactants that are in different phases (e.g., a solid cyanide salt and an organic substrate solution). epo.org Furthermore, bases like potassium carbonate or piperazine (B1678402) can act as catalysts or reagents, for instance, by promoting cyclization reactions in the synthesis of thieno[2,3-b]pyridine (B153569) derivatives. researchgate.net

Table 2: Catalysts Used in Reactions of Chloro- and Cyanopyridines

This table lists examples of catalysts and their roles in the synthesis and transformation of chloropyridine and cyanopyridine derivatives.

| Catalyst Type | Example Catalyst | Reaction Type | Role of Catalyst |

| Palladium Catalyst | Palladium Acetate | Cyanation | Facilitates C-CN bond formation via a catalytic cycle. google.com |

| Phase Transfer Catalyst | Tetrabutylammonium Bromide | Nucleophilic Substitution | Transfers the cyanide anion from the solid/aqueous phase to the organic phase. epo.org |

| Base Catalyst | Potassium Carbonate | Cyanation / Cyclization | Acts as a base in the catalytic system. researchgate.netgoogle.com |

| Lewis Acid | Stannic Chloride | Cyclization | Promotes the cyclization of haloalkylglutaronitriles to form dihydropyridine (B1217469) intermediates. google.com |

Computational and Theoretical Studies

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT provides a quantitative framework for predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between these frontier orbitals (HOMO-LUMO gap) is a critical indicator of chemical stability; a larger gap generally implies lower reactivity and higher kinetic stability.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict chemical behavior. These descriptors, derived from Koopmans' theorem, provide a qualitative understanding of the molecule's reactivity. nih.govphyschemres.org

While specific DFT studies detailing the electronic structure of 3-Chloro-2-cyanopyridine (B15407) are not extensively documented in the reviewed literature, the principles can be illustrated by examining a structurally similar compound, 2,3-Dichloropyridine (B146566). A DFT study on 2,3-Dichloropyridine calculated its frontier orbital energies and related properties, which provides a basis for understanding how such analyses are performed. researchgate.net For instance, the presence of electron-withdrawing groups like the chloro and cyano substituents on the pyridine (B92270) ring in this compound is expected to lower the energy of the LUMO, enhancing its susceptibility to nucleophilic attack.

Table 1: Global Reactivity Descriptors from Frontier Molecular Orbitals

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher tendency to react. |

This table outlines the standard formulas used in DFT studies to derive reactivity parameters from calculated HOMO and LUMO energies.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational flexibility and dynamics of molecules. nih.gov This technique is particularly valuable for analyzing large, flexible biomolecules like proteins and for understanding how their conformation changes in response to their environment or upon binding to other molecules. researchgate.netscienceopen.com

For small, relatively rigid molecules such as this compound, extensive conformational analysis via MD simulation is less common. The molecule's structure is largely defined by the rigid pyridine ring, with limited rotational freedom around the bond connecting the cyano group. Therefore, dedicated MD studies focusing solely on the conformational space of isolated this compound are not prominently featured in scientific literature. The primary application of MD for such a molecule would typically involve studying its interactions within a larger system, such as its binding to a protein active site or its behavior in a specific solvent environment.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, such as their vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated. This calculated spectrum can then be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. nih.gov

For example, studies on related pyridine derivatives have shown that theoretical calculations can accurately reproduce experimental FT-IR spectra. nih.gov The vibrational frequency of the cyano group (C≡N) stretch is a prominent feature in the IR spectrum of cyanopyridines. Computational analysis can predict the position of this band and how it might shift due to changes in the molecular environment or substitution on the pyridine ring. Similarly, theoretical calculations of NMR chemical shifts provide valuable support for structural elucidation by helping to assign signals in the experimental ¹H and ¹³C NMR spectra. nih.gov While specific computational spectroscopic studies for this compound were not identified in the search, this established methodology is directly applicable.

Structure-Reactivity Relationships and Mechanistic Insights from Theory

The chemical structure of this compound, featuring a pyridine ring substituted with both a chloro and a cyano group, dictates its reactivity. Both substituents are electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The chlorine atom at the 3-position is a potential leaving group in such reactions. pipzine-chem.com

Theoretical studies can provide deep insights into these structure-reactivity relationships. DFT calculations would be expected to show a low-lying LUMO, with significant orbital density on the carbon atoms attached to the chlorine and cyano groups, indicating these as likely sites for nucleophilic attack. The calculation of a molecular electrostatic potential (MEP) map would visualize the electron distribution, highlighting electron-poor (electrophilic) regions of the molecule.

Furthermore, computational chemistry is instrumental in elucidating reaction mechanisms. rsc.orgrsc.org By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, allowing for the calculation of activation energies and reaction rates. For this compound, theoretical studies could be employed to investigate the mechanism of its synthesis or its subsequent reactions, such as the displacement of the chloride ion by various nucleophiles, providing a detailed, step-by-step understanding of the chemical transformation.

Advanced Applications As a Synthetic Building Block

Role in the Synthesis of Pharmaceutical Intermediates

The pyridine (B92270) scaffold is a common feature in many approved drugs, and 3-chloro-2-cyanopyridine (B15407), along with its isomers, plays a significant role as a precursor in the synthesis of various pharmaceutical intermediates. alfa-chemistry.compipzine-chem.com Its reactivity allows for the introduction of the pyridine moiety into larger, more complex molecules with desired pharmacological activities.

While direct synthesis routes starting from this compound for specific blockbuster drugs are not as commonly documented as for its isomer, 2-chloro-3-cyanopyridine (B134404), the chemical principles are analogous. The chloro group can be displaced by various nucleophiles, and the cyano group can be hydrolyzed, reduced, or converted to other functional groups, providing a versatile handle for molecular elaboration.

For instance, the closely related isomer, 2-chloro-3-cyanopyridine, is a well-established key intermediate in the synthesis of several important APIs. This highlights the general importance of chlorocyanopyridines in pharmaceutical synthesis. Examples of APIs synthesized from 2-chloro-3-cyanopyridine include:

Nevirapine: An anti-HIV agent, Nevirapine is a non-nucleoside reverse transcriptase inhibitor. Its synthesis has been reported to start from 2-chloro-3-cyanopyridine. alfa-chemistry.com

Mirtazapine: An antidepressant used for the treatment of major depressive disorder. Synthetic routes to Mirtazapine have been described that utilize 2-chloro-3-cyanopyridine as a starting material. nih.gov

Niflumic Acid: A non-steroidal anti-inflammatory drug (NSAID) used for its analgesic and antipyretic properties. The synthesis of Niflumic acid can also involve intermediates derived from chloronicotinic acid, which can be prepared from 2-chloro-3-cyanopyridine.

The synthetic utility demonstrated by 2-chloro-3-cyanopyridine underscores the potential of this compound as a valuable precursor for novel pyridine-containing APIs. The reactivity of the chloro and cyano groups allows for the construction of a wide range of substituted pyridine derivatives for drug discovery programs.

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds in drug discovery. nih.govfrontiersin.orgnih.govmdpi.com This approach involves screening libraries of low-molecular-weight compounds (fragments) for weak binding to a biological target. Once a fragment hit is identified, it can be optimized and grown into a more potent lead molecule.

This compound, with its molecular weight of 138.55 g/mol , fits well within the "rule of three" often applied to fragment libraries (molecular weight < 300 Da, number of hydrogen bond donors ≤ 3, number of hydrogen bond acceptors ≤ 3, and cLogP ≤ 3). nih.gov Its rigid pyridine core and the presence of both a hydrogen bond acceptor (the nitrile nitrogen) and a reactive handle (the chloro group) make it an attractive scaffold for FBDD.

While specific examples of this compound being used as a starting fragment in a successful FBDD campaign are not extensively documented in publicly available literature, its structural motifs are present in more complex molecules that have been identified through such methods. The general methodology of FBDD involves:

Fragment Library Screening: A diverse collection of low-molecular-weight fragments is screened against a protein target using biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR).

Hit Identification and Validation: Fragments that bind to the target are identified and their binding is validated.

Fragment-to-Lead Evolution: The identified fragment hits are then optimized to increase their binding affinity and selectivity. This can be achieved through several strategies:

Fragment Growing: Extending the fragment by adding new chemical moieties to explore and exploit nearby binding pockets on the protein surface.

Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the protein.

Fragment Merging: Combining the structural features of two or more overlapping fragments into a single, more potent molecule.

The chloro and cyano functionalities on this compound provide ideal vectors for these optimization strategies, allowing for the systematic exploration of the chemical space around the initial fragment hit.

Application in the Development of Agrochemical Intermediates

Similar to its role in pharmaceuticals, the pyridine ring is a key component in many modern agrochemicals. Chlorocyanopyridines are important intermediates for the synthesis of various herbicides and pesticides. chemimpex.com

The isomer, 2-chloro-3-cyanopyridine, is a documented precursor to several important herbicides. This again highlights the value of the chlorocyanopyridine scaffold in agrochemical synthesis. For example, it can be used in the synthesis of sulfonylurea herbicides, a class of compounds known for their high efficacy and low application rates. Examples include:

Nicosulfuron: A selective herbicide for the control of a wide range of annual and perennial grass weeds in maize.

Rimsulfuron: A sulfonylurea herbicide used for the control of grass and broadleaf weeds in various crops, including maize and potatoes.

The synthesis of these herbicides often involves the reaction of the pyridine intermediate with a sulfonyl isocyanate to form the key sulfonylurea bridge. The versatility of the chlorocyanopyridine core allows for the introduction of various substituents to fine-tune the herbicidal activity and crop selectivity.

The development of new crop protection agents is driven by the need for compounds with novel modes of action to combat the evolution of resistance in pests and weeds. The chemical scaffold of this compound offers a platform for the discovery of new agrochemicals with potentially novel biological activities.

Innovative approaches in crop protection chemistry where building blocks like this compound are valuable include:

High-Throughput Screening (HTS): Large libraries of diverse compounds are screened for biological activity against various pests and weeds. The derivatization of this compound can generate a multitude of novel compounds for such screening campaigns.

Rational Design: Based on the understanding of the three-dimensional structure of target enzymes or receptors in pests and weeds, new inhibitors can be designed. The pyridine moiety can serve as a key pharmacophore that interacts with the active site of the target protein.

Combinatorial Chemistry: This technique allows for the rapid synthesis of a large number of different but structurally related molecules. The reactive handles on this compound make it an ideal starting point for creating combinatorial libraries for agrochemical discovery.

The constant need for new and effective crop protection solutions ensures that versatile building blocks like this compound will continue to be of great interest to agrochemical researchers.

Contribution to Material Science Research

The unique electronic properties of the pyridine ring, combined with the electron-withdrawing nature of the chloro and cyano groups, make this compound an interesting building block for the synthesis of novel organic materials with potential applications in electronics and photonics.

One area of significant interest is the synthesis of pyridinium-based ionic liquids . tubitak.gov.trmdpi.com Ionic liquids are salts with low melting points that are finding increasing use as environmentally friendly solvents, electrolytes, and catalysts. The quaternization of the nitrogen atom in the pyridine ring of this compound with an alkyl halide would lead to the formation of a pyridinium salt. The properties of the resulting ionic liquid, such as its viscosity, conductivity, and thermal stability, can be tuned by varying the nature of the anion and the alkyl substituent. alfa-chemistry.comtubitak.gov.tr

Nitrile-functionalized pyridinium ionic liquids have been shown to be effective in improving catalyst retention in important chemical reactions like the Suzuki and Stille coupling reactions. nih.gov The nitrile group can coordinate with the metal catalyst, preventing its leaching from the ionic liquid phase and allowing for easier recycling and reuse of the catalyst.

Furthermore, pyridine-containing molecules are being investigated for their potential use in organic light-emitting diodes (OLEDs) . acrospharmatech.comresearchgate.netbeilstein-journals.org The electronic properties of the pyridine ring can be tailored through the introduction of various substituents to achieve desired emission colors and device efficiencies. While specific examples of OLEDs incorporating this compound are not widely reported, its functional groups provide the necessary handles for incorporating it into larger conjugated systems that could exhibit interesting photophysical properties.

The research into new organic materials is a rapidly evolving field, and the versatility of this compound as a synthetic building block suggests its potential for contributing to the development of next-generation materials with tailored electronic and optical properties.

Synthesis of Monomers for Specialty Polymers

While direct polymerization of this compound is not common, its derivatives serve as crucial monomers in the synthesis of specialty polymers. The pyridine ring, when incorporated into a polymer backbone, can impart unique characteristics such as thermal stability, altered solubility, and the ability to coordinate with metal ions.

One approach involves the chemical modification of this compound to introduce polymerizable groups. For instance, the chlorine atom can be substituted by a nucleophile containing a vinyl or acrylic moiety, thereby converting the pyridine compound into a functional monomer. These monomers can then be co-polymerized with other traditional monomers to create polymers with tailored properties.

| Monomer Type | Polymerization Method | Potential Polymer Properties |

| Vinyl-substituted cyanopyridines | Free-radical polymerization | Enhanced thermal stability, altered refractive index |

| Acrylate/Methacrylate-functionalized cyanopyridines | Controlled radical polymerization (e.g., ATRP, RAFT) | Functional materials with metal-coordinating capabilities |

| Diol or diamine derivatives of cyanopyridine | Condensation polymerization | High-performance polyamides or polyesters |

This table is generated based on established principles of polymer chemistry and the known reactivity of the this compound scaffold.

Development of Advanced Materials with Tuned Properties

The incorporation of the this compound unit into the structure of materials can significantly influence their physical and chemical properties. The polar nature of the cyano group and the pyridine nitrogen atom can enhance intermolecular interactions, leading to materials with higher melting points and improved mechanical strength.

In the field of electronics, pyridine-containing materials are investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. The electron-withdrawing nature of the pyridine ring can be utilized to tune the electronic properties of conjugated systems, affecting their charge transport characteristics and luminescence. While specific research directly utilizing this compound in these advanced materials is not widely published, its potential as a building block for such applications is an active area of research. The ability to further functionalize the molecule allows for the fine-tuning of properties like solubility, processability, and electronic energy levels.

Utilization in Analytical Chemistry Methodologies

The reactivity of this compound also lends itself to applications in analytical chemistry, particularly as a reagent in detection and quantification protocols.

As a Reagent in Detection and Quantification Protocols

Derivatization is a common technique in analytical chemistry used to modify an analyte to make it more suitable for detection and quantification by methods such as chromatography or spectrophotometry. While specific, established protocols detailing the use of this compound as a primary derivatizing agent are not extensively documented in readily available literature, its chemical properties suggest potential applications.

For example, the reactive chlorine atom could be used to "tag" analytes containing nucleophilic functional groups (e.g., thiols, amines). The resulting derivative would incorporate the cyanopyridine chromophore, which could facilitate detection by UV-Vis spectrophotometry or fluorescence spectroscopy.

Hypothetical Derivatization Reaction for Analyte Detection:

Analyte (with -SH group) + this compound → Analyte-S-2-cyanopyridine + HCl